Home > Products > Screening Compounds P140205 > Ethyl 5-Cyclopropyl-3-(3,5-dichloro-4-pyridyl)isoxazole-4-carboxylate
Ethyl 5-Cyclopropyl-3-(3,5-dichloro-4-pyridyl)isoxazole-4-carboxylate - 1020569-94-1

Ethyl 5-Cyclopropyl-3-(3,5-dichloro-4-pyridyl)isoxazole-4-carboxylate

Catalog Number: EVT-1687391
CAS Number: 1020569-94-1
Molecular Formula: C14H12Cl2N2O3
Molecular Weight: 327.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Ethyl 5-Cyclopropyl-3-(3,5-dichloro-4-pyridyl)isoxazole-4-carboxylate is a heterocyclic compound that belongs to the class of isoxazoles, characterized by its unique structural features including a cyclopropyl group and a pyridyl moiety. This compound has garnered interest in various fields such as medicinal chemistry due to its potential biological activities.

Source

The compound can be synthesized through various chemical methods, primarily focusing on the cyclization of suitable precursors. Its synthesis and applications have been documented in scientific literature and patents, highlighting its relevance in drug development and agrochemical applications.

Classification

Ethyl 5-Cyclopropyl-3-(3,5-dichloro-4-pyridyl)isoxazole-4-carboxylate is classified as an isoxazole derivative. Isoxazoles are five-membered heterocycles containing one nitrogen and one oxygen atom, which contribute to the compound's unique properties.

Synthesis Analysis

Methods

The synthesis of ethyl 5-Cyclopropyl-3-(3,5-dichloro-4-pyridyl)isoxazole-4-carboxylate typically involves several key steps:

  1. Formation of the Isoxazole Ring: This can be achieved through the reaction of a substituted hydrazine with an appropriate carbonyl compound to form an oxime, followed by cyclization to form the isoxazole ring.
  2. Introduction of Substituents: Subsequent reactions may introduce the cyclopropyl group and the dichloropyridine moiety at specific positions on the isoxazole ring.

Technical Details

The synthesis may utilize various reagents such as:

  • Hydrazines for oxime formation.
  • Electrophilic reagents for chlorination to introduce dichloro groups.
  • Cyclization agents that facilitate the formation of the isoxazole structure.

Flow chemistry techniques can enhance efficiency by allowing for continuous processing of reactants, thus improving yield and reducing reaction times .

Molecular Structure Analysis

Structure

Ethyl 5-Cyclopropyl-3-(3,5-dichloro-4-pyridyl)isoxazole-4-carboxylate has a complex molecular structure that includes:

  • A five-membered isoxazole ring.
  • A cyclopropyl substituent at the 5-position.
  • A 3-(3,5-dichloro-4-pyridyl) group at the 3-position.

Data

The molecular formula is C12H10Cl2N2O3C_{12}H_{10}Cl_{2}N_{2}O_{3}, with a molecular weight of approximately 305.12 g/mol. The compound's structural integrity can be confirmed through techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.

Chemical Reactions Analysis

Reactions

Ethyl 5-Cyclopropyl-3-(3,5-dichloro-4-pyridyl)isoxazole-4-carboxylate can undergo several chemical reactions:

  1. Substitution Reactions: The presence of functional groups allows for nucleophilic substitutions.
  2. Reduction Reactions: The carboxylic acid moiety can be reduced to form alcohol derivatives.
  3. Oxidation Reactions: Functional groups such as amines may be oxidized to form nitro derivatives.

Technical Details

Common reagents used include:

  • Lithium aluminum hydride for reductions.
  • Potassium permanganate for oxidations.
    These reactions can lead to diverse derivatives useful in further applications.
Mechanism of Action

The mechanism of action for ethyl 5-Cyclopropyl-3-(3,5-dichloro-4-pyridyl)isoxazole-4-carboxylate involves its interaction with biological targets:

  1. Binding Affinity: The cyclopropyl group enhances binding affinity to specific receptors or enzymes.
  2. Hydrogen Bonding: The nitrogen in the isoxazole ring can participate in hydrogen bonding with biological macromolecules, influencing biological activity.

Data from studies suggest that modifications in substituents significantly affect the compound's pharmacological properties .

Physical and Chemical Properties Analysis

Physical Properties

Ethyl 5-Cyclopropyl-3-(3,5-dichloro-4-pyridyl)isoxazole-4-carboxylate typically appears as a crystalline solid or powder. It exhibits moderate solubility in organic solvents like ethanol and dimethyl sulfoxide.

Chemical Properties

Key chemical properties include:

  • Stability under standard laboratory conditions.
  • Reactivity towards electrophiles due to the presence of electron-rich sites in the molecule.

Relevant data indicates that this compound maintains structural integrity under various pH conditions, making it suitable for pharmaceutical applications.

Applications

Ethyl 5-Cyclopropyl-3-(3,5-dichloro-4-pyridyl)isoxazole-4-carboxylate has several scientific uses:

  1. Medicinal Chemistry: Investigated for its potential therapeutic effects against various diseases due to its bioactive nature.
  2. Agrochemicals: Used in the development of pesticides or herbicides owing to its structural properties that may confer biological activity against pests.
  3. Research Tool: Serves as a building block for synthesizing more complex heterocyclic compounds in chemical research.
Introduction to Ethyl 5-Cyclopropyl-3-(3,5-dichloro-4-pyridyl)isoxazole-4-carboxylate in Modern Medicinal Chemistry

Historical Context and Discovery in FXR (NR1H4) Receptor Modulation Research

Ethyl 5-cyclopropyl-3-(3,5-dichloro-4-pyridyl)isoxazole-4-carboxylate emerged as a structurally novel chemotype during targeted screening campaigns for farnesoid X receptor (FXR, NR1H4) agonists. FXR, a nuclear hormone receptor regulating bile acid homeostasis, lipid metabolism, and glucose balance, became a high-priority therapeutic target for metabolic disorders in the early 2010s [1] [4]. Early FXR modulators like bile acid analogs suffered from pharmacokinetic limitations and off-target effects, driving the search for synthetic ligands with improved specificity and drug-like properties. Within this context, the isoxazole-pyridine hybrid scaffold was identified through systematic optimization of heterocyclic cores known to engage nuclear receptors [1].

Patent analyses reveal that this compound specifically evolved from structure-activity relationship (SAR) studies around isoxazole carboxylates. Researchers systematically modified the C3 and C5 positions of the isoxazole core, discovering that 3,5-dichloro-4-pyridyl substitution at C3 and cyclopropyl at C5 conferred exceptional FXR binding affinity (IC₅₀ = 42 nM) and functional agonism in hepatocyte assays [4]. The ethyl ester moiety served as a critical carboxylic acid bioisostere, balancing membrane permeability and aqueous solubility while enabling prodrug strategies. Key synthetic routes involved:

  • Cyclocondensation: Between ethyl 3-cyclopropyl-3-oxopropanoate and hydroxylamine to form the 5-cyclopropylisoxazole ester core [3]
  • Suzuki-Miyaura Coupling: Palladium-catalyzed cross-coupling of 4-bromo-3,5-dichloropyridine with the 3-borylated isoxazole intermediate [4]

Table 1: Key Activity Metrics of the Compound in FXR Modulation Studies

ParameterValueAssay SystemReference
FXR Binding IC₅₀42 nMFluorescence Polarization [4]
EC₅₀ (Transcriptional Activation)110 nMGAL4-hFXR Reporter HepG2 [4]
Solubility (pH 7.4)28 µMKinetic Aqueous Solubility [1]
LogD (pH 7.4)2.9Shake-Flask Method [1]

Role in Heterocyclic Scaffold Design for Nuclear Receptor Targeting

This compound exemplifies three strategic design principles in nuclear receptor-targeted therapeutics: vectorial diversity, metabolic stabilization, and bioisosteric replacement. The isoxazole core provides a conformationally restrained heterocyclic platform that projects hydrophobic (cyclopropyl), halogen-bonding (dichloropyridyl), and polar (ester) pharmacophores into distinct spatial regions of the FXR ligand-binding domain [1] [4]. This vectorial arrangement mimics the charge distribution of endogenous bile acids while resisting glucuronidation observed with steroidal FXR agonists.

The cyclopropyl group represents a deliberate metabolic stabilization strategy. Compared to linear alkyl chains, its ring strain enhances σ-orbital overlap with the isoxazole C5 position, reducing cytochrome P450-mediated oxidation. This design choice increased hepatic exposure 3.7-fold in preclinical models relative to the n-propyl analog [1]. Concurrently, the 3,5-dichloro-4-pyridyl moiety functions as a halogen-bond donor, forming a critical interaction with the carbonyl oxygen of FXR's His298 residue—a interaction confirmed through co-crystallography studies of analogous compounds [4].

The ethyl carboxylate group serves as a versatile carboxylic acid bioisostere. While carboxylic acids directly enhance FXR binding through salt bridge formation with Arg331, their ionization state limits cellular uptake. The ethyl ester pro-moiety in this compound demonstrated 92% oral bioavailability in rodent models, with esterase hydrolysis liberating the active acid metabolite in vivo [4] [5]. This bioisosteric approach resolved the perennial challenge of balancing nuclear receptor affinity with pharmacokinetic viability in FXR ligands.

Table 2: Impact of Scaffold Modifications on FXR-Targeted Activity

Structural ElementChemical RationaleEffect on FXR Activity
Isoxazole CoreRigid planar heterocycle with dipole moment = 3.2 D↑ Binding affinity (10-fold vs. pyrazole)
5-CyclopropylHigh σ-donor capacity (Taft σ* = -0.21)↑ Metabolic stability (t₁/₂ +237 min)
3-(3,5-Dichloro-4-pyridyl)Halogen bond donor (Cl···O=His298, 3.1 Å)↑ Agonist potency (EC₅₀ 110 nM)
Ethyl EsterCarboxylate prodrug (logP = 2.1 vs. acid logP = 1.3)↑ Oral bioavailability (F = 92%)

The scaffold's synthetic versatility enabled extensive exploration of structure-activity relationships. Over 120 analogs documented in patent literature demonstrate tolerability for:

  • C4 ester modifications: Methyl to cyclohexyl esters modulate crystallization and dissolution profiles
  • Pyridine substitutions: Bromo or trifluoromethyl groups maintain halogen-bonding capacity
  • Isoxazole bioisosteres: Oxadiazole or thiazole replacements diminish potency by >50%, confirming isoxazole's optimal hydrogen-bond acceptor geometry [4] [5]. This compound thus established a benchmark for next-generation FXR modulators in clinical development for non-alcoholic steatohepatitis and primary biliary cholangitis [1] [4].

Properties

CAS Number

1020569-94-1

Product Name

Ethyl 5-Cyclopropyl-3-(3,5-dichloro-4-pyridyl)isoxazole-4-carboxylate

IUPAC Name

ethyl 5-cyclopropyl-3-(3,5-dichloropyridin-4-yl)-1,2-oxazole-4-carboxylate

Molecular Formula

C14H12Cl2N2O3

Molecular Weight

327.2 g/mol

InChI

InChI=1S/C14H12Cl2N2O3/c1-2-20-14(19)11-12(18-21-13(11)7-3-4-7)10-8(15)5-17-6-9(10)16/h5-7H,2-4H2,1H3

InChI Key

PUYSIVFTVLBVQM-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(ON=C1C2=C(C=NC=C2Cl)Cl)C3CC3

Canonical SMILES

CCOC(=O)C1=C(ON=C1C2=C(C=NC=C2Cl)Cl)C3CC3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.